[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate
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Overview
Description
[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings and ester linkages, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core benzoate structure, followed by the introduction of the 2-methylbutyl group and the prop-2-enoyloxyhexoxy group. Common reagents used in these reactions include benzoyl chloride, 2-methylbutanol, and prop-2-enoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate shares similarities with other aromatic esters and benzoates, such as methyl 4-hydroxybenzoate and ethyl 4-aminobenzoate.
Uniqueness
What sets this compound apart is its complex structure, which includes multiple functional groups and aromatic rings. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C34H38O7 |
---|---|
Molecular Weight |
558.7 g/mol |
IUPAC Name |
[(2S)-2-methylbutyl] 4-[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]benzoate |
InChI |
InChI=1S/C34H38O7/c1-4-25(3)24-40-33(36)28-12-10-26(11-13-28)27-14-20-31(21-15-27)41-34(37)29-16-18-30(19-17-29)38-22-8-6-7-9-23-39-32(35)5-2/h5,10-21,25H,2,4,6-9,22-24H2,1,3H3/t25-/m0/s1 |
InChI Key |
SYMIYHOPZJKBDU-VWLOTQADSA-N |
Isomeric SMILES |
CC[C@H](C)COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Canonical SMILES |
CCC(C)COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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